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Introduction

4-Bromophenol (p-bromophenol) is a halogenated aromatic organic compound that serves as
a cornerstone in synthetic chemistry. Its bifunctional nature, featuring a nucleophilic hydroxyl
group and a carbon-bromine bond amenable to a wide array of cross-coupling reactions,
makes it an exceptionally versatile precursor for the synthesis of complex molecules. This
guide provides a comprehensive overview of 4-bromophenol's properties, synthesis, and its
strategic application in constructing molecular architectures relevant to the pharmaceutical and
materials science industries.[1][2][3][4]

Core Properties of 4-Bromophenol

4-Bromophenol is a white to off-white crystalline solid at room temperature.[1][5] Its physical
and chemical properties are pivotal to its role in synthesis, dictating solubility, reactivity, and
handling procedures. The para-position of the bromine atom relative to the hydroxyl group
influences the electronic properties of the benzene ring, enhancing its reactivity in various
transformations.[1][3]

Table 1: Physical and Chemical Properties of 4-Bromophenol
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Property Value
CAS Number 106-41-2
Molecular Formula CeHsBrof[1]

Molecular Weight 173.01 g/mol [1]
White to off-white/pinkish-brown crystalline
Appearance .
solid[1][6]
Melting Point 63-67 °C[1][7]
Boiling Point 236-238 °C[1]
Density ~1.840 g/cm?3[7][8]
pKa 9.17 - 9.37 (at 25 °C)[9]
N Slightly soluble in water; soluble in ethanol,
Solubility

ether, chloroform, and glacial acetic acid.[1][6]

Synthesis of 4-Bromophenol

The industrial and laboratory-scale synthesis of 4-bromophenol is most commonly achieved

through the electrophilic bromination of phenol.[1][6] The hydroxyl group is a strong activating

group and an ortho-, para-director. By controlling the reaction conditions, particularly

temperature, selective bromination at the less sterically hindered para-position can be achieved

with high yield and purity.[10][11]
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Workflow for the synthesis of 4-bromophenol.

Experimental Protocol: Synthesis of 4-Bromophenol
from Phenol

Objective: To synthesize 4-bromophenol via electrophilic bromination of phenol with high para-

selectivity.
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Materials:

Phenol (94.11 g, 1.0 mol)

Bromine (159.8 g, 1.0 mol)

Carbon disulfide (CS2) or 1,2-dichloroethane as solvent

Ice-salt bath

Standard glassware for organic synthesis

Procedure:

A solution of phenol (1.0 mol) in carbon disulfide is prepared in a three-necked flask
equipped with a mechanical stirrer, a dropping funnel, and a condenser.[6][12]

e The flask is cooled to below 5 °C using an ice-salt bath.[6]

e A solution of bromine (1.0 mol) in carbon disulfide is added dropwise to the stirred phenol
solution over approximately 2 hours, maintaining the low temperature to favor para-
substitution.[6][13]

» After the addition is complete, the reaction mixture is stirred for an additional hour.
e The solvent is removed by distillation.

e The crude product is then purified by vacuum distillation, collecting the fraction boiling at
145-150 °C (at ~3.5 kPa), or by recrystallization.[6]

Expected Yield: 80-84%.[6]

Key Reactions of 4-Bromophenol in Organic
Synthesis

The utility of 4-bromophenol as a building block stems from the orthogonal reactivity of its two
functional sites: the phenolic hydroxyl group and the carbon-bromine bond.
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Dual reactivity of 4-bromophenol in synthesis.
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Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond of 4-bromophenol is a versatile handle for palladium-catalyzed
cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom
bonds. These reactions are fundamental in drug discovery and materials science.[3][14]

Aryl Halide

(4-Bromophenol)

Oxidative Coupling Partner
Addition (e.g., Boronic Acid, Amine, Alkyne)

Pd(IT) Intermediate

Transmetalation /
Amine Coordination

Reductive
Elimination

Catalyst
Regeneration

Y
Pd(0) Catalyst Coupled Product
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General workflow for Pd-catalyzed cross-coupling.

Table 2: Overview of Key Cross-Coupling Reactions with 4-Bromophenol

Reaction Name

Coupling Partner

Bond Formed

Typical
Catalyst/Reagents

Suzuki-Miyaura

Aryl/Vinyl Boronic Acid

C(sp?)-C(sp?)

Pd(PPhs)s, K3POa4,
1,4-Dioxane/Water[15]
[16]

Buchwald-Hartwig

Primary/Secondary

Amine

C(sp3-N

Pd(OAc)z, BINAP,
Cs2CO0s3, Toluene[7]
[17]

Sonogashira

Terminal Alkyne

C(sp?)-C(sp)

PdCIz(PPhs)z, Cul,
EtsN, Toluene[2][10]

Heck

Alkene (e.g., Styrene)

C(sp?)-C(sp?)

Pd(OAc)2, PPhs, Base
(K2CO03),
DMF/Water[18][19]

Objective: To synthesize 4-hydroxybiphenyl from 4-bromophenol and phenylboronic acid.

Materials:

Procedure:

Pd(PPhs)a (5 mol%)

4-Bromophenol (173 mg, 1.0 mmol)

Phenylboronic acid (1.1-1.2 equiv.)

K3POa4 (2.0-3.0 equiv.)

1,4-Dioxane and Water (e.g., 4:1 mixture)
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» To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromophenol (1.0
mmol), phenylboronic acid (1.2 mmol), Pd(PPhs)4 (0.05 mmol), and KzPOa4 (3.0 mmol).[15]

e Add a degassed mixture of 1,4-dioxane and water.

e Heat the reaction mixture (e.g., 70-90 °C) and stir until TLC or GC-MS analysis indicates
complete consumption of the starting material.[15]

 After cooling, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with
water and brine, dried over anhydrous Na2SOa4, and concentrated under reduced pressure.

e The crude product is purified by column chromatography.

Expected Yield: Good to excellent yields (>90%) are often reported for this type of
transformation.[16]

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, a
potent nucleophile. This reactivity is exploited in the synthesis of ethers and esters.

This classic method is used to form alkyl aryl ethers by reacting the sodium or potassium salt of
4-bromophenol with an alkyl halide.[14][20] This reaction is crucial for introducing side chains
in many pharmaceutical compounds.[4][9]

Table 3: Representative O-Alkylation of 4-Bromophenol
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Alkylating . .
Base Solvent Product Typical Yield
Agent
4-Bromo-1- Good to
lodoethane K2COs 2-Butanone
ethoxybenzene Excellent[21]
(4-
Chloroacetic Acid NaOH (aq) Water Bromophenoxy)a  Good[22]
cetic acid
1-(Pentyloxy)-4-
1-Bromopentane  NaOH (aq) Water/PTC Good[23]
bromobenzene
PTC: Phase
Transfer Catalyst
(e.g., TBAB)

Objective: To synthesize 1-bromo-4-ethoxybenzene from 4-bromophenol.

Materials:

4-Bromophenol (1.73 g, 10 mmol)

lodoethane (1.71 g, 11 mmol)

Anhydrous Potassium Carbonate (K2COs) (2.76 g, 20 mmol)

Acetone or 2-Butanone (50 mL)
Procedure:

 In a round-bottom flask, combine 4-bromophenol (10 mmol) and anhydrous potassium
carbonate (20 mmol) in 50 mL of acetone.[21]

 Stir the suspension and add iodoethane (11 mmol).

o Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete
within several hours.
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« After cooling, filter the mixture to remove the inorganic salts and wash the solid with acetone.

» Evaporate the solvent from the filtrate under reduced pressure.

e The resulting crude product can be purified by distillation or recrystallization to yield the pure
ether.

Expected Yield: Yields are generally high for this Sn2 reaction with a primary alkyl halide.

The Ullmann condensation allows for the synthesis of diaryl ethers by coupling a phenol with
an aryl halide, typically using a copper catalyst at elevated temperatures.[24] Modern methods
using ligands like N,N-dimethylglycine allow the reaction to proceed under milder conditions.
[24]

Table 4: Ullmann Coupling of 4-Bromophenol

Aryl Halide Catalyst Base Ligand/Solvent Product
N,N-
) ) 4-Bromodiphenyl
lodobenzene Cul (5-10 mol%) Cs2C0s Dimethylglycine / "
ether
Dioxane

Application in Drug Development: The Synthesis of
Tamoxifen

4-Bromophenol is a key intermediate in the synthesis of various pharmaceuticals.[2][7] A
prominent example is its use in constructing precursors for Tamoxifen, a selective estrogen
receptor modulator (SERM) used in the treatment and prevention of ER-positive breast cancer.
[4][25] The synthesis often involves an O-alkylation of a phenol to introduce the characteristic
aminoethoxy side chain.[4][26]

The mechanism of action of Tamoxifen involves competitive binding to the estrogen receptor
(ER), which blocks estrogen from binding and initiating gene transcription that promotes tumor
growth.[1][27]
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Mechanism of action of Tamoxifen.
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Safety and Handling

4-Bromophenol is classified as harmful if swallowed and causes skin and serious eye
irritation.[21][27] It may also cause respiratory irritation.[21] Appropriate personal protective
equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when
handling the compound.[15] Work should be conducted in a well-ventilated area or a fume
hood.[27]

Conclusion

4-Bromophenol is a highly valuable and versatile building block in organic synthesis. Its dual
reactivity allows for sequential or orthogonal functionalization, providing efficient pathways to a
diverse range of complex molecules. The reliability of palladium-catalyzed cross-coupling
reactions and classical etherification methods makes 4-bromophenol an indispensable tool for
chemists, particularly in the fields of medicinal chemistry and drug development, where the
synthesis of substituted aromatic cores is paramount.[1][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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